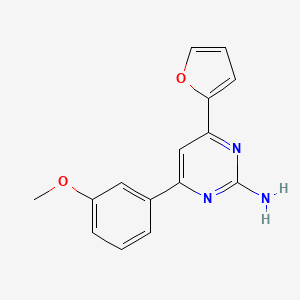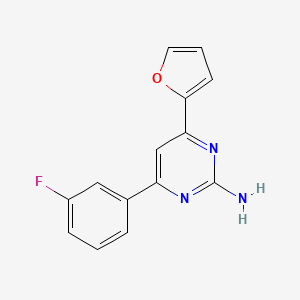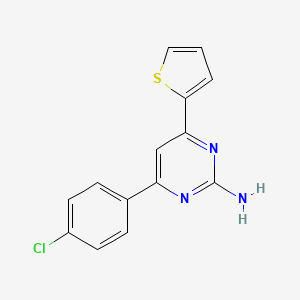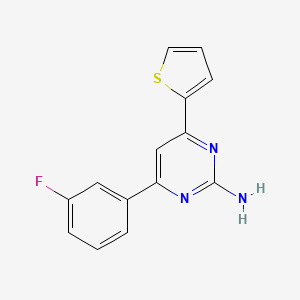![molecular formula C13H10F3NO3 B6345484 2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester CAS No. 773089-45-5](/img/structure/B6345484.png)
2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester (2-Cyano-3-TFMP-2-PE) is a synthetic compound that has a wide range of applications in scientific research. It is used as a reagent, an inhibitor, and a catalyst in various biochemical and physiological studies. In
Applications De Recherche Scientifique
2-Cyano-3-TFMP-2-PE has been used in numerous scientific research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzymes, and as a catalyst in biochemical and physiological studies. It has been used to study the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme acetylcholine esterase, the inhibition of the enzyme monoamine oxidase, and the inhibition of the enzyme tyrosinase. Additionally, it has been used to study the inhibition of the enzyme sialidase, the inhibition of the enzyme lipase, and the inhibition of the enzyme nitric oxide synthase.
Mécanisme D'action
2-Cyano-3-TFMP-2-PE acts as an inhibitor of enzymes by blocking the active site of the enzyme and preventing it from binding to its substrate. This inhibition occurs through a non-covalent interaction between the compound and the enzyme. Additionally, the compound can act as a catalyst in biochemical and physiological studies, by increasing the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
2-Cyano-3-TFMP-2-PE has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, it has been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin pigment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Cyano-3-TFMP-2-PE in lab experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in experiments. One limitation is that it can be toxic in high concentrations, so it must be used with caution in experiments. Additionally, it can have a variety of side effects, so it must be used with care in experiments.
Orientations Futures
For research include exploring the potential therapeutic applications of the compound, as well as investigating its potential use as an inhibitor of other enzymes. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound on different organisms. Finally, further research could be conducted to explore the potential for 2-Cyano-3-TFMP-2-PE to be used as a catalyst in biochemical and physiological studies.
Méthodes De Synthèse
2-Cyano-3-TFMP-2-PE can be synthesized by a two-step reaction. The first step involves the reaction of 4-(trifluoromethoxy)benzaldehyde with ethyl cyanoacetate in the presence of sodium hydroxide to form 2-cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester. The second step involves the esterification of the acid with ethanol and a catalytic amount of sulfuric acid to form the desired compound.
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)20-13(14,15)16/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEXNRWBPWMFSI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)OC(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345419.png)
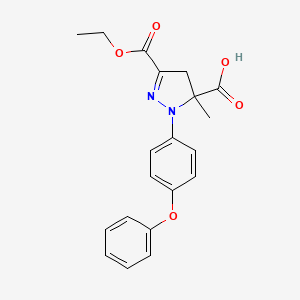
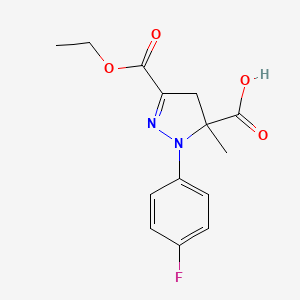


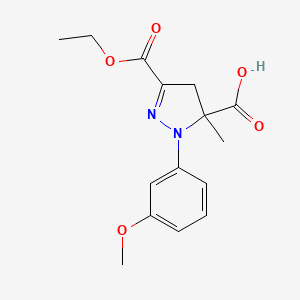


![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)
